

Cheminformatics Clarification & Physicochemical Profiling

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Compound of Interest

Compound Name: *1-(4-Nitrophenyl)cyclobutanamine*

Cat. No.: *B11726976*

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While often queried together in database searches, it is vital to establish precise structural distinctions. PubChem CID 591995 specifically refers to 1-(4-Nitrophenyl)ethanamine (an open-chain ethylamine derivative)[1]. In contrast, **1-(4-Nitrophenyl)cyclobutanamine** (CAS 1260672-25-0) represents a cyclobutyl analog where the alkyl chain is locked into a four-membered ring[2].

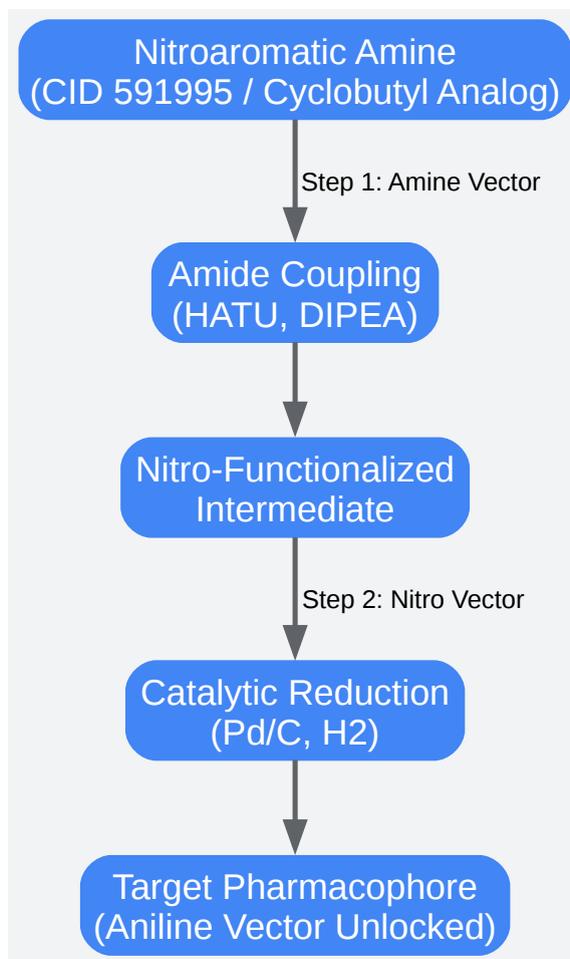
From a drug design perspective, replacing an open-chain ethyl group with a cyclobutane ring restricts the dihedral angle of the amine. This conformational restriction reduces the entropic penalty upon target binding and often improves metabolic stability by blocking sites of potential oxidation.

Table 1: Comparative Physicochemical Data

Property	1-(4-Nitrophenyl)ethanamine[1]	1-(4-Nitrophenyl)cyclobutanamine[2]
Database Identifier	PubChem CID 591995	CAS 1260672-25-0
Molecular Formula	C8H10N2O2	C10H12N2O2
Molecular Weight	166.18 g/mol	192.21 g/mol
Topological Polar Surface Area (TPSA)	71.8 Å ²	~71.8 Å ²
Structural Motif	Flexible, open-chain alkylamine	Conformationally rigid cycloalkylamine
Chirality	Chiral center at the benzylic carbon	Achiral (symmetric cyclobutane ring)
Synthetic Utility	Chiral resolution, flexible linkers	Rigidified pharmacophore development

Mechanistic Role in API Synthesis

Both compounds serve as bifunctional building blocks. The primary amine allows for immediate functionalization (e.g., amide coupling, reductive amination), while the para-nitro group acts as a masked aniline. Once the amine is functionalized, the nitro group can be reduced to an aniline, opening a second vector for derivatization. This orthogonal reactivity makes them highly valuable in synthesizing complex scaffolds like kinase inhibitors or GPCR antagonists.



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Synthetic derivatization pathway of 4-nitrophenyl alkylamines into target pharmacophores.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify causality and reaction progression before advancing.

Protocol A: Amide Coupling of the Primary Amine

Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered amines, which is particularly relevant for the bulky cyclobutanamine analog. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge protons without competing with the amine nucleophile.

Step-by-Step Methodology:

- Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the carboxylic acid partner (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
- Activation: Add DIPEA (3.0 equiv) dropwise. Stir at ambient temperature for 15 minutes to pre-form the active ester.
- Coupling: Add **1-(4-Nitrophenyl)cyclobutanamine** or CID 591995 (1.1 equiv) in one portion.
- IPC (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: Disappearance of the starting amine mass and appearance of the expected product mass.
- Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

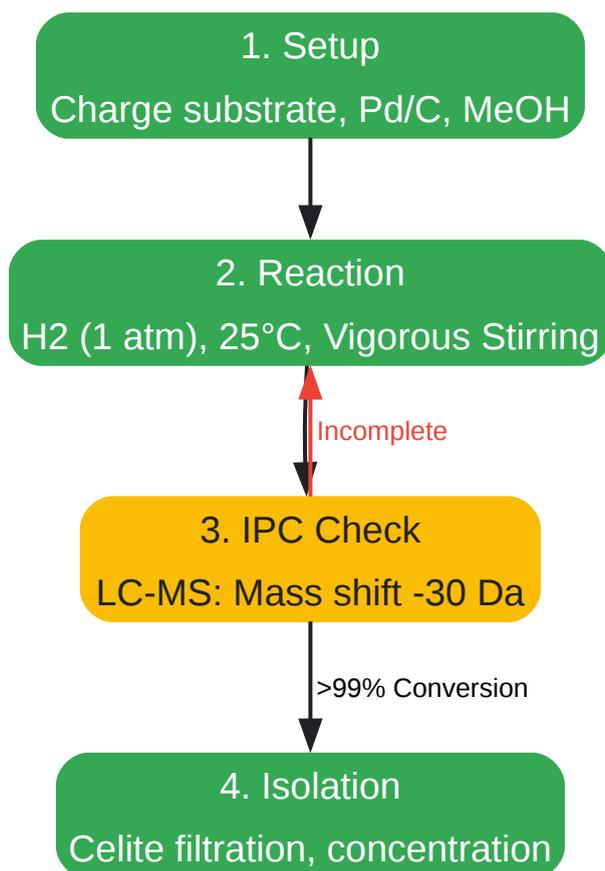
Protocol B: Catalytic Reduction of the Nitro Moiety

Causality: Catalytic hydrogenation (Pd/C) is preferred over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid harsh acidic conditions that could cleave the newly formed amide bond or complicate the isolation of the resulting polar aniline.

Step-by-Step Methodology:

- Setup: Dissolve the nitro-intermediate from Protocol A in HPLC-grade Methanol (0.1 M).
- Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w). Safety Note: Pd/C is highly pyrophoric; add under a blanket of argon.
- Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at 25°C.
- IPC (Self-Validation): Monitor via LC-MS every 2 hours. Validation metric: The reduction of -NO₂ to -NH₂ corresponds to a highly specific mass shift of -30 Da (loss of two oxygen atoms[-32], gain of two protons [+2]). Do not proceed until the starting mass is completely consumed.

- Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the pure aniline derivative.



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Self-validating experimental workflow for the catalytic reduction of the nitro moiety.

Conclusion

Both 1-(4-Nitrophenyl)ethanamine (CID 591995) and **1-(4-Nitrophenyl)cyclobutanamine** are potent building blocks in organic synthesis. By understanding the physicochemical differences between the flexible ethyl chain and the rigid cyclobutane ring, researchers can make informed, causal decisions regarding pharmacophore design. Implementing self-validating protocols with rigorous IPCs ensures high-fidelity synthesis, minimizing downstream purification bottlenecks in drug development pipelines.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 591995, 1-(4-Nitrophenyl)ethanamine." PubChem, [[Link](#)]

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Sources

- 1. 1-(4-Nitrophenyl)ethanamine | C₈H₁₀N₂O₂ | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1260672-25-0 CAS|1-(4-硝基苯基)环丁胺|生产厂家|价格信息 [m.chemicalbook.com]
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